N-(4-bromo-3-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with an appropriate acylating agent to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzothiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the benzothiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
- N-(4-fluoro-3-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Uniqueness
The presence of the bromo group in N-(4-bromo-3-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, compared to its chloro or fluoro analogs.
Properties
Molecular Formula |
C16H13BrN2O2S |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C16H13BrN2O2S/c1-10-8-11(6-7-12(10)17)18-15(20)9-19-13-4-2-3-5-14(13)22-16(19)21/h2-8H,9H2,1H3,(H,18,20) |
InChI Key |
AAOQRSIKMWYEGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C3=CC=CC=C3SC2=O)Br |
Origin of Product |
United States |
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